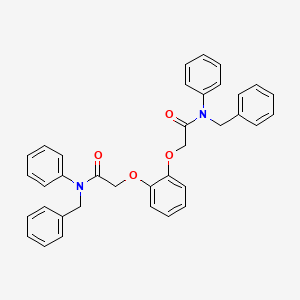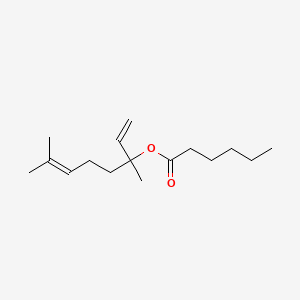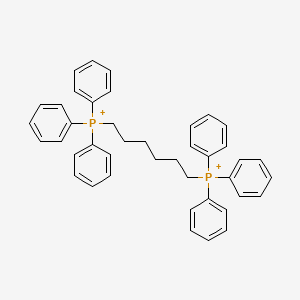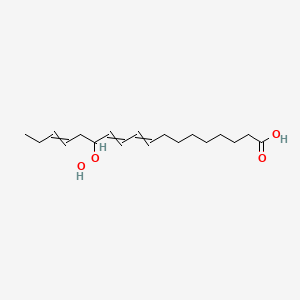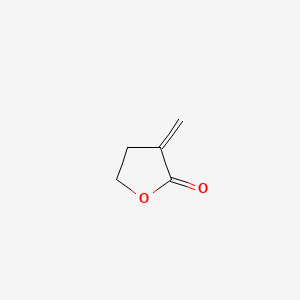
α-亚甲基-γ-丁内酯
科学研究应用
郁金香素A在科学研究中具有广泛的应用:
作用机制
安全和危害
生化分析
Biochemical Properties
Alpha-Methylene-gamma-butyrolactone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione S-transferase, an enzyme involved in detoxification processes. Alpha-Methylene-gamma-butyrolactone binds to the active site of this enzyme, inhibiting its activity and leading to the accumulation of toxic substances within the cell. Additionally, alpha-Methylene-gamma-butyrolactone has been shown to interact with thiol-containing proteins, forming covalent bonds that can alter protein function and stability .
Cellular Effects
Alpha-Methylene-gamma-butyrolactone exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism. This effect is mediated through the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis. Furthermore, alpha-Methylene-gamma-butyrolactone influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. By inhibiting this pathway, alpha-Methylene-gamma-butyrolactone can reduce inflammation and modulate immune function .
Molecular Mechanism
The molecular mechanism of action of alpha-Methylene-gamma-butyrolactone involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and proteins, through covalent interactions. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, alpha-Methylene-gamma-butyrolactone inhibits the activity of glutathione S-transferase by forming a covalent bond with the enzyme’s active site. Additionally, alpha-Methylene-gamma-butyrolactone can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Methylene-gamma-butyrolactone can change over time. The compound’s stability and degradation are important factors to consider. Alpha-Methylene-gamma-butyrolactone is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to alpha-Methylene-gamma-butyrolactone can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of alpha-Methylene-gamma-butyrolactone vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, alpha-Methylene-gamma-butyrolactone can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biological activity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Alpha-Methylene-gamma-butyrolactone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of various xenobiotics. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. Additionally, alpha-Methylene-gamma-butyrolactone can affect metabolic flux and alter the levels of certain metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, alpha-Methylene-gamma-butyrolactone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of specific transporters. Understanding the transport and distribution of alpha-Methylene-gamma-butyrolactone is essential for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of alpha-Methylene-gamma-butyrolactone can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, alpha-Methylene-gamma-butyrolactone can accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization within the nucleus can affect gene expression and cellular responses to stress .
准备方法
化学反应分析
反应类型
郁金香素A会发生各种化学反应,包括:
氧化: 它可以被氧化成不同的产物。
还原: 还原反应可以改变它的结构。
取代: 取代反应可以引入新的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。反应通常在受控条件下进行,以确保形成所需的产物。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化会导致形成羧酸,而还原会导致形成醇。
相似化合物的比较
类似化合物
郁金香素B: 另一种具有类似抗菌特性的α-亚甲基-γ-丁内酯.
甲基丙烯酸甲酯: 一种石油基单体,用于聚合物生产,但与郁金香素A相比,可持续性较差.
独特性
郁金香素A的独特性在于其天然存在和可持续生产的潜力。 它能够在聚合物生产中替代石油基单体,使其成为开发环保材料的宝贵化合物 .
属性
IUPAC Name |
3-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLDEZOOOSBFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70748-25-3 | |
| Record name | 2(3H)-Furanone, dihydro-3-methylene-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70748-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2074663 | |
| Record name | 2(3H)-Furanone, dihydro-3-methylene- ( | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547-65-9 | |
| Record name | Tulipalin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylene butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tulipalin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-3-methylene- ( | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-methylene-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHYLENE BUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362Y256BOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



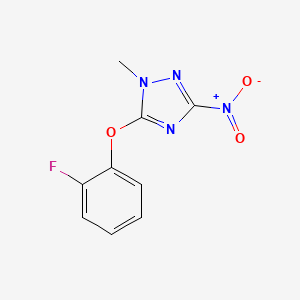

![[(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1)](/img/structure/B1223087.png)
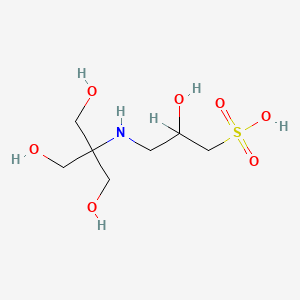
![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)
![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)
